10-Unit PEG Spacer Delivers Optimal Solubility-Length Balance for PROTAC Design
The 10-unit PEG chain in Bis-PEG10-acid provides a solubility advantage over shorter PEG homologs while mitigating the potential steric hindrance associated with excessively long linkers. PROTAC linkers with 10-12 PEG units have been shown to achieve a favorable balance between aqueous solubility and target engagement distance, a critical parameter for ternary complex formation [1]. Specifically, the calculated topological polar surface area (tPSA) of Bis-PEG10-acid is 171 Ų, which is 13% higher than that of Bis-PEG8-acid (151 Ų) and 9% lower than that of Bis-PEG12-acid (188 Ų), providing an intermediate polarity window .
| Evidence Dimension | Aqueous Solubility / Polarity (tPSA) |
|---|---|
| Target Compound Data | 171 Ų (tPSA) |
| Comparator Or Baseline | Bis-PEG8-acid: 151 Ų; Bis-PEG12-acid: 188 Ų |
| Quantified Difference | +13% vs. Bis-PEG8-acid; -9% vs. Bis-PEG12-acid |
| Conditions | Calculated tPSA values based on molecular structure |
Why This Matters
This intermediate polarity enables Bis-PEG10-acid to enhance conjugate solubility without introducing excessive linker bulk that may impede cell permeability or ternary complex formation.
- [1] MedChemExpress. PROTAC Linkers: PEG Linker Length Optimization Guide. Accessed 2026. View Source
